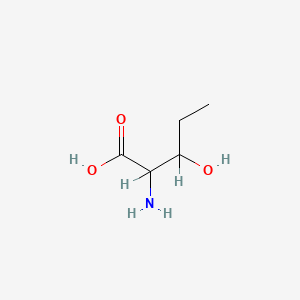

Z-D-Neopentylgly-OH · DCHA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

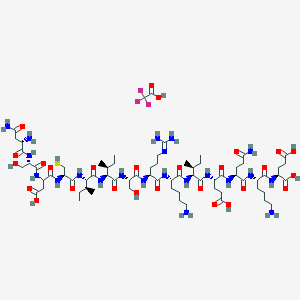

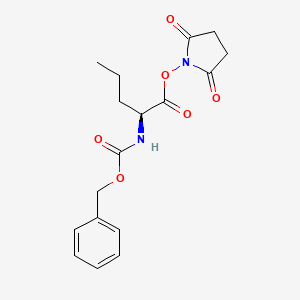

Z-D-Neopentylgly-OH · DCHA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of neopentylglycol (NPG) and is commonly used as a building block for the synthesis of various polymers, resins, and coatings. In recent years, researchers have also been investigating the potential of this compound as a drug delivery system and as a tool for biochemical research. In

科学的研究の応用

Environmental and Therapeutic Dichotomy of DCA

Dichloroacetate (DCA) is a compound known for its dual role as both an environmental hazard and a potential therapeutic agent. It's a by-product of water chlorination and a metabolite of industrial solvents, but also studied for its therapeutic potential in conditions like genetic mitochondrial diseases, pulmonary arterial hypertension, and cancer. The environmental concerns contrast sharply with its promising clinical applications. The compound's biotransformation, involving the enzyme GSTz1/MAAI, is crucial for understanding its toxicokinetics and potential benefits at clinically relevant concentrations (Stacpoole, 2010).

Interaction of Z-dol with Carbon Overcoat

Z-dol, a linear perfluoropolyether with hydroxyl termini, is significant in its interaction with carbon overcoats, particularly in magnetic hard disks. The bond formation involves a weak hydrogen bonding interaction that gradually transforms into a robust chemical bond. The bond involves the transfer of a hydrogen atom from Z-dol to the carbon surface, attaching the remaining alkoxy system as a pendant ether unit. This insight is crucial for understanding the bonding mechanism and its implications in various applications (Kasai, 2007).

Fate of Diclofenac in Wastewater Treatment

While not directly mentioning "Z-D-Neopentylgly-OH · DCHA," the study on the fate of diclofenac (DCF) in wastewater treatment is relevant for understanding the environmental impact and treatment of chemical compounds. DCF is a pharmaceutical often found in wastewater, and its elimination during biological wastewater treatment is challenging due to its poor biodegradability. Understanding the mechanisms of sorption, biotransformation, and the role of system configurations and parameters can provide insights into handling similar complex compounds in wastewater (Vieno & Sillanpää, 2014).

Anticancer Properties of Dichloroacetate

DCA's potential in cancer treatment is significant due to its ability to modify glucose metabolism in cancer cells, leading to reduced lactic acid production and activation of the respiratory chain. This shifts glucose metabolism from glycolysis to oxidation, inhibiting tumor growth and inducing apoptosis. The implications of DCA in cancer treatment are profound, and ongoing research aims to understand its full potential and application in clinical settings (Latocha & Żyrek, 2022).

特性

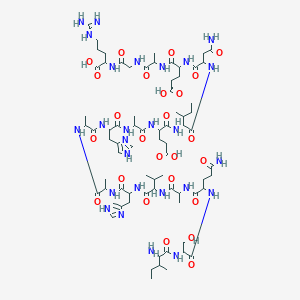

| { "Design of the Synthesis Pathway": "The synthesis of Z-D-Neopentylgly-OH · DCHA can be achieved through a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "Neopentylglycol", "Di-tert-butyl dicarbonate (Boc2O)", "Chloroacetic acid", "Diisopropylethylamine (DIPEA)", "Dicyclohexylcarbodiimide (DCC)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of neopentylglycol with di-tert-butyl dicarbonate (Boc2O) in the presence of DIPEA", "Step 2: Deprotection of Boc group with HCl to yield protected neopentylglycol", "Step 3: Activation of chloroacetic acid with DCC", "Step 4: Coupling of activated chloroacetic acid with protected neopentylglycol to yield protected Z-D-Neopentylgly-OH", "Step 5: Deprotection of protected Z-D-Neopentylgly-OH with NaOH to yield Z-D-Neopentylgly-OH", "Step 6: Coupling of Z-D-Neopentylgly-OH with DCHA in the presence of DCC to yield Z-D-Neopentylgly-OH · DCHA", "Step 7: Purification of Z-D-Neopentylgly-OH · DCHA using column chromatography with ethyl acetate and methanol as eluents" ] } | |

CAS番号 |

201677-20-5 |

分子式 |

C15H21NO4 · C12H23N |

分子量 |

460.66 |

同義語 |

Z-D-Neopentylgly-OH · DCHA; Z-gamma-Me-D-Leu-OH · DCHA |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。